

# An In-depth Technical Guide to 2,4-Dimethyl-1,4-pentadiene

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## Compound of Interest

Compound Name: 2,4-Dimethyl-1,4-pentadiene

Cat. No.: B14169759

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## Introduction

**2,4-Dimethyl-1,4-pentadiene**, systematically named 2,4-dimethylpenta-1,4-diene according to IUPAC nomenclature, is a non-conjugated diene of interest in organic synthesis.<sup>[1][2][3]</sup> Its structure, featuring two terminal double bonds separated by a methylene group, makes it a "skipped diene." This arrangement of functional groups provides unique reactivity and potential for the construction of complex molecular architectures. While direct applications in drug development are not extensively documented, the 1,4-diene motif is a common structural element in various biologically active natural products and serves as a versatile scaffold in medicinal chemistry.<sup>[4][5][6]</sup> This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential relevance of **2,4-dimethyl-1,4-pentadiene** in the broader context of organic synthesis and drug discovery.

## Chemical and Physical Properties

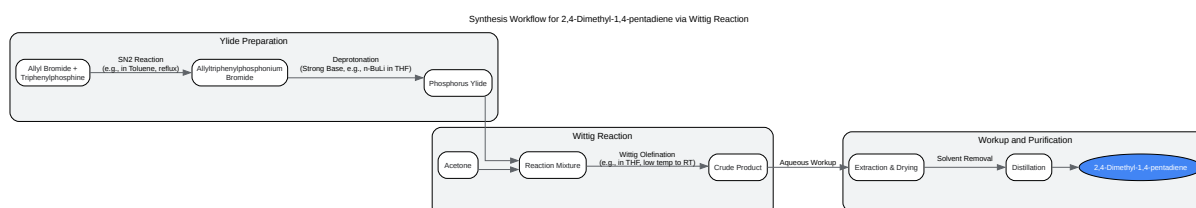
A summary of the key chemical and physical properties of **2,4-dimethyl-1,4-pentadiene** is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for handling and characterizing this compound.

Property	Value	Source
IUPAC Name	2,4-dimethylpenta-1,4-diene	PubChem[1]
Molecular Formula	C <sub>7</sub> H <sub>12</sub>	PubChem[1]
Molecular Weight	96.17 g/mol	PubChem[1]
CAS Number	4161-65-3	NIST WebBook[2]
Appearance	Colorless liquid (predicted)	
Boiling Point	89.6 °C (predicted)	
Density	0.718 g/cm <sup>3</sup> (predicted)	
logP (Octanol-Water Partition Coefficient)	2.529 (predicted)	
InChI	InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,5H2,2-4H3	PubChem[1]
SMILES	CC(=C)CC(=C)C	PubChem[1]

## Experimental Protocols: A Plausible Synthetic Approach

While specific literature detailing a high-yield synthesis of **2,4-dimethyl-1,4-pentadiene** is not readily available, a plausible and widely applicable method for its preparation is the Wittig reaction.[7][8][9] This powerful olefination reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. In this proposed synthesis, acetone would react with a Wittig reagent generated from an allylphosphonium salt.

## Experimental Workflow: Wittig Reaction for the Synthesis of 2,4-Dimethyl-1,4-pentadiene



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Caption: A plausible workflow for the synthesis of **2,4-dimethyl-1,4-pentadiene**.

## Detailed Methodology

### Step 1: Preparation of the Allylphosphonium Salt

- To a solution of triphenylphosphine in an anhydrous, aprotic solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar amount of allyl bromide.
- Heat the reaction mixture to reflux and maintain for several hours until a white precipitate, the allyltriphenylphosphonium bromide, is formed.
- Cool the mixture to room temperature and collect the salt by filtration.
- Wash the salt with a non-polar solvent like diethyl ether to remove any unreacted starting materials and dry under vacuum.

### Step 2: Generation of the Phosphorus Ylide

- Suspend the dried allyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the suspension to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Slowly add a slight molar excess of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change, typically to a deep red or orange.
- Allow the mixture to stir at low temperature for a period to ensure complete ylide formation.

### Step 3: The Wittig Reaction

- To the freshly prepared ylide solution at low temperature, add an equimolar amount of acetone dropwise.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).

### Step 4: Workup and Purification

- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
- The crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by fractional distillation to yield pure **2,4-dimethyl-1,4-pentadiene**.

## Reactions and Synthetic Utility

As a non-conjugated diene, **2,4-dimethyl-1,4-pentadiene** does not readily participate in pericyclic reactions like the Diels-Alder reaction, which requires a conjugated diene system. However, the two double bonds can undergo various other transformations common to alkenes.

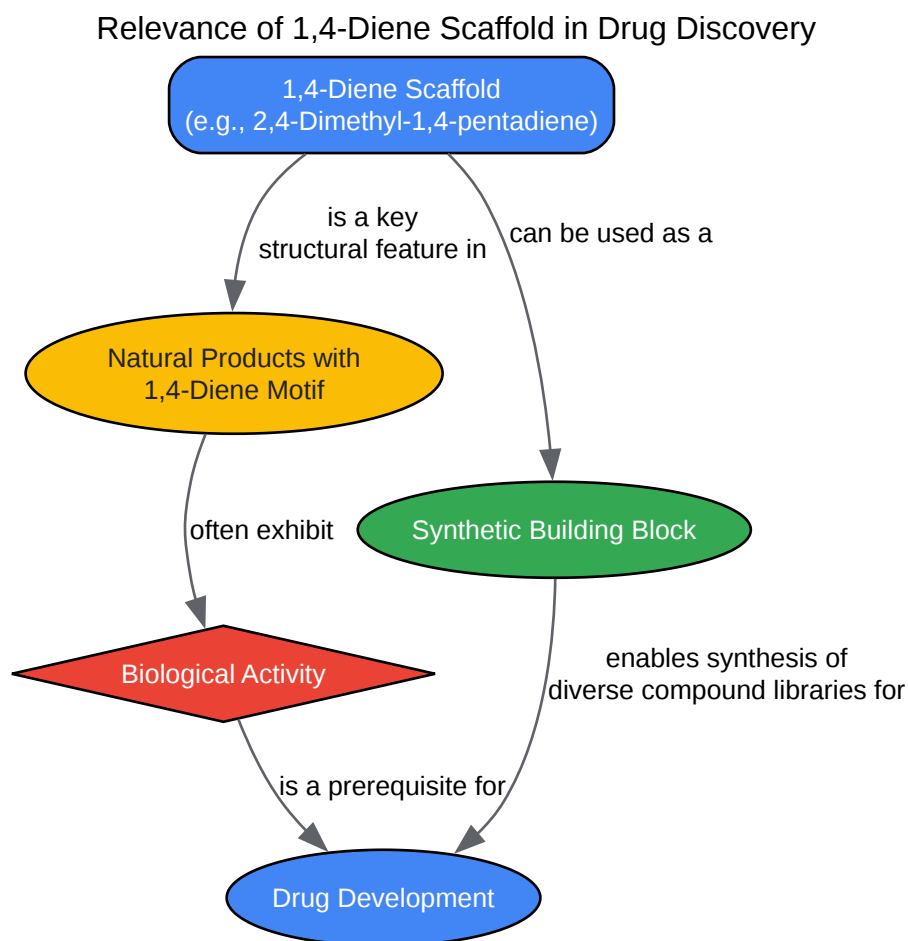
- **Metathesis Reactions:** The terminal double bonds of **2,4-dimethyl-1,4-pentadiene** could potentially undergo ring-closing metathesis if tethered to another alkene, or cross-metathesis with other olefins to form more complex structures.
- **Hydrofunctionalization:** Each double bond can be independently subjected to reactions such as hydrogenation, hydrohalogenation, hydration, and epoxidation.
- **Polymerization:** Like other dienes, it can be a monomer in polymerization reactions.

## Relevance in Drug Development and Medicinal Chemistry

While there is no direct evidence of **2,4-dimethyl-1,4-pentadiene** being used as a therapeutic agent, the "skipped" 1,4-diene structural motif is present in a variety of biologically active natural products.<sup>[6]</sup> These include certain fatty acids, alkaloids, and polyketides. The synthesis of these natural products often requires the stereocontrolled construction of the 1,4-diene unit.

Furthermore, diene-containing scaffolds are of interest in medicinal chemistry for the synthesis of compound libraries for drug screening. The ability to selectively functionalize the two double bonds allows for the creation of diverse molecular structures from a common precursor.

The following diagram illustrates the logical relationship between the 1,4-diene scaffold and its potential in drug discovery.



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Caption: Logical flow of the utility of 1,4-diene scaffolds in drug discovery.

## Conclusion

**2,4-Dimethyl-1,4-pentadiene**, with the IUPAC name 2,4-dimethylpenta-1,4-diene, is a non-conjugated diene with well-defined chemical and physical properties. While its direct application in drug development is not established, its synthesis via methods like the Wittig reaction is feasible. The 1,4-diene structural motif it possesses is of significant interest in the synthesis of complex natural products and as a versatile scaffold for creating diverse molecules for biological screening. This technical guide provides a foundational understanding of this compound for researchers in organic synthesis and medicinal chemistry.

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